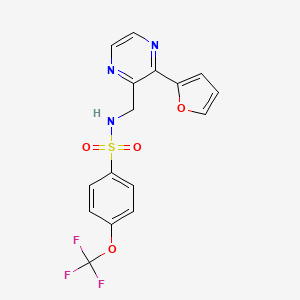

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as Furan-2-yl-pyrazinyl-methylsulfonyl-4-trifluoromethoxy-benzene, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

Anti-inflammatory Activity

This compound has been studied for its potential to act as an anti-inflammatory agent. It has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), which plays a significant role in the process of inflammation. By targeting COX-2, it can potentially reduce the production of pro-inflammatory mediators and alleviate symptoms of inflammation .

Antioxidant Properties

Research indicates that this compound may have antioxidative properties by activating the Nrf2-ARE pathway. This pathway is crucial for the cellular defense system against oxidative stress, suggesting that the compound could be used to enhance the body’s antioxidative capacity and protect against oxidative damage .

Analgesic Effects

The compound has shown analgesic effects in preclinical studies. It was able to reduce pain in animal models, which suggests its potential application as a pain reliever in clinical settings. Its mechanism of action is thought to involve the dual inhibition of COX and 5-lipoxygenase (LOX), which are both involved in the pain pathway .

Gastric Ulcer Sparing Effect

Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastric mucosal damage, this compound has been found to spare the gastric lining. This property makes it a promising candidate for the development of safer anti-inflammatory medications that do not have the common side effects of NSAIDs .

Inhibition of Nitric Oxide Production

The compound has been characterized to inhibit the production of nitric oxide, which is another molecule involved in the inflammatory process. By reducing nitric oxide levels, it could potentially be used to treat conditions where nitric oxide plays a detrimental role .

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Studies have also found that this compound can inhibit the production of TNF-α, a cytokine that is heavily involved in systemic inflammation. The ability to inhibit TNF-α suggests potential applications in the treatment of autoimmune diseases and other chronic inflammatory conditions .

properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4S/c17-16(18,19)26-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-25-14/h1-9,22H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQKBZJRPZCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Methylsulfonylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2877787.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B2877788.png)

![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

![(E)-2-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2877796.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2877803.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile](/img/structure/B2877805.png)